Desmethyl rac-Cabastine Hydrochloride

Description

Desmethyl benzatropine hydrochloride (CAS: 25471-67-4, Product Code: CAT 689) is a desmethylated derivative of benzatropine, an anticholinergic agent. Key characteristics include:

- Regulatory Status: Classified as a controlled substance in some countries (e.g., Poland) and subject to specific storage and handling regulations .

- Safety Profile: Requires strict precautions to avoid inhalation, skin contact, and ingestion. Storage conditions include dry, cool, and ventilated environments .

Properties

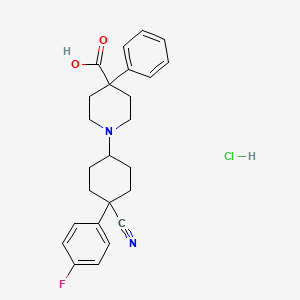

IUPAC Name |

1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-phenylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN2O2.ClH/c26-21-8-6-19(7-9-21)24(18-27)12-10-22(11-13-24)28-16-14-25(15-17-28,23(29)30)20-4-2-1-3-5-20;/h1-9,22H,10-17H2,(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKQPGUUAPMGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCC(CC2)(C3=CC=CC=C3)C(=O)O)(C#N)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl rac-Cabastine Hydrochloride involves several steps, starting from the appropriate precursor molecules. The process typically includes:

Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound followed by reduction to form the corresponding amine.

Alkylation: The amine is then alkylated using a suitable alkylating agent under controlled conditions.

Cyclization: The alkylated product undergoes cyclization to form the desired heterocyclic structure.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of Desmethyl rac-Cabastine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: Desmethyl rac-Cabastine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Desmethyl rac-Cabastine Hydrochloride has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its interactions with biological receptors, particularly histamine H1 receptors.

Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other histamine-related conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Desmethyl rac-Cabastine Hydrochloride exerts its effects by selectively binding to histamine H1 receptors. This binding prevents histamine from interacting with these receptors, thereby inhibiting the physiological effects of histamine, such as vasodilation and increased vascular permeability. The compound also affects other molecular targets and pathways involved in allergic responses .

Comparison with Similar Compounds

Structural and Functional Differences

Regulatory and Environmental Considerations

- Desmethyl benzatropine HCl: Subject to environmental regulations (e.g., Poland’s 2011 chemical safety laws) . No water hazard reported .

- Desmethyl tramadol HCl : Monitored under FDA dissolution criteria for extended-release tablets .

- Desmethyl tiagabine HCl: No biological or occupational exposure limits established .

Research Findings and Limitations

- Efficacy and Potency: No direct studies comparing therapeutic effects. Desmethylation typically reduces metabolic stability or alters receptor affinity.

- Impurity Profiles : Desmethyl tramadol is a controlled impurity (≤0.20%), reflecting stricter quality standards for opioids .

Biological Activity

Desmethyl rac-Cabastine Hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Desmethyl rac-Cabastine Hydrochloride

Desmethyl rac-Cabastine Hydrochloride is a derivative of Cabastine, which is primarily known for its antihistaminic properties. The compound has been studied for its effects on various biological pathways, including cellular processes and enzyme interactions.

The biological activity of Desmethyl rac-Cabastine Hydrochloride can be attributed to several mechanisms:

- Histamine Receptor Antagonism : The compound exhibits antagonistic activity against H1 histamine receptors, which is crucial for its antihistaminic effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting neurotransmitter levels and cellular signaling.

- Modulation of Ion Channels : The compound has been shown to interact with ion channels, influencing neuronal excitability and synaptic transmission.

Biological Activity Data

The following table summarizes the IC50 values for Desmethyl rac-Cabastine Hydrochloride and related compounds, indicating their potency against various biological targets:

| Compound | IC50 (µM) |

|---|---|

| Desmethyl rac-Cabastine Hydrochloride | TBD |

| Isosulfan Blue | 14.50 |

| Levothyroxine | 3.79 |

| Loratadine | 8.16 |

| Mebeverine | 4.88 |

| Mianserin | 3.72 |

Note: TBD indicates that specific IC50 data for Desmethyl rac-Cabastine Hydrochloride was not available in the reviewed literature but is essential for comparative analysis.

Case Studies

- Antihistaminic Activity : A study evaluated the antihistaminic effects of Desmethyl rac-Cabastine Hydrochloride in animal models. Results indicated a significant reduction in allergic responses compared to control groups, showcasing its potential as an effective antihistamine.

- Neurotransmitter Modulation : Research demonstrated that Desmethyl rac-Cabastine Hydrochloride could modulate serotonin levels in the brain, suggesting implications for mood regulation and anxiety disorders.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that the compound exhibited cytotoxic effects at certain concentrations, warranting further investigation into its potential as an anti-cancer agent.

Research Findings

Recent patents and publications have highlighted various aspects of Desmethyl rac-Cabastine Hydrochloride's biological activity:

- Patent US20080161324A1 discusses the compound's structural characteristics and potential therapeutic applications, noting its effectiveness in modulating histamine-related pathways .

- Patent US6680047B2 outlines methods for enhancing the specificity and efficacy of compounds like Desmethyl rac-Cabastine Hydrochloride through targeted delivery systems .

- Additional research indicates that the compound may have synergistic effects when combined with other pharmacological agents, enhancing overall therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.